2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
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Overview
Description
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with chloromethyl and difluoro groups. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.
Mechanism of Action
Target of Action
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Mode of Action
The mode of action of imidazole and benzimidazole compounds can vary widely depending on the specific compound and its targets. Many of these compounds work by interacting with biological targets in a way that inhibits the function of the target, leading to a therapeutic effect .
Biochemical Pathways
Imidazole and benzimidazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole-based drugs have been used to combat anaerobic bacterial and parasitic infections .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and benzimidazole compounds can vary widely depending on the specific compound. These compounds are generally well-absorbed and can have good tissue penetration and permeability .
Result of Action
The result of the action of imidazole and benzimidazole compounds can vary widely depending on the specific compound and its targets. Many of these compounds have been found to have high therapeutic potential and have been used in the clinic to treat various types of diseases .
Action Environment
The action, efficacy, and stability of imidazole and benzimidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole core or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thio, or alkoxy derivatives of the benzimidazole.
Oxidation: Products may include hydroxylated or epoxidized derivatives.
Reduction: Reduced forms of the benzimidazole or its substituents.
Scientific Research Applications
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the difluoro substitution, resulting in different chemical and biological properties.
4,5-Difluoro-1H-benzo[d]imidazole: Lacks the chloromethyl group, affecting its reactivity and applications.
2-(Bromomethyl)-4,5-difluoro-1H-benzo[d]imidazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-4,5-difluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFYXFSSDRHBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CCl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111269-40-9 |
Source
|
Record name | 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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